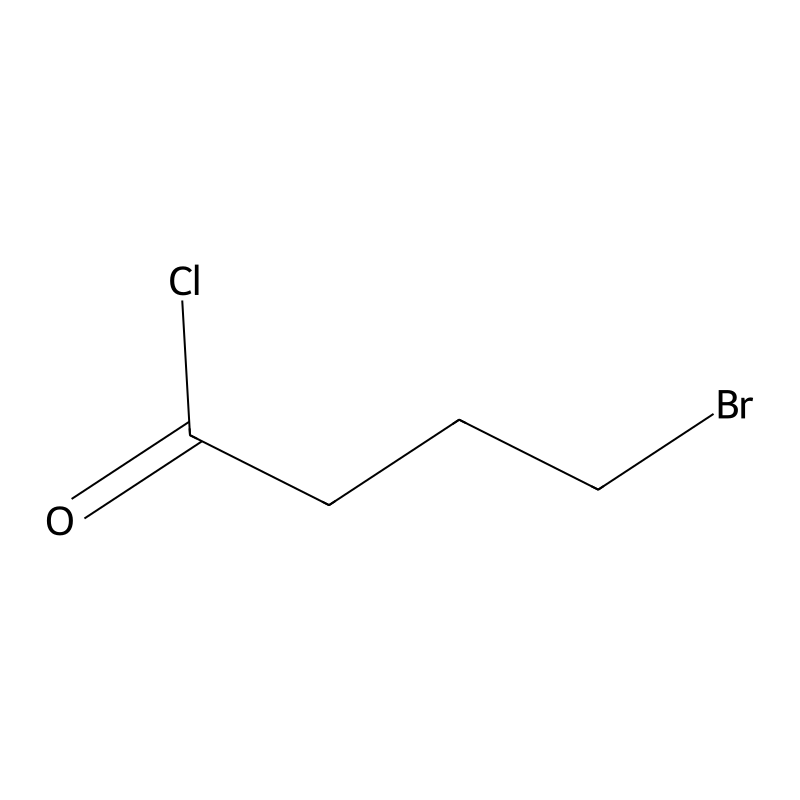

4-Bromobutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Carolic Acid Synthesis:

4-Bromobutyryl chloride is primarily used as a precursor for the synthesis of carolic acid. Carolic acid is a naturally occurring secondary metabolite found in plants like Carthamus tinctorius (safflower) and Calendula officinalis (marigold) []. This specific application involves reacting 4-bromobutyryl chloride with ethoxymagnesiomalonic ester through a multi-step process [].

Intermediate in Organic Synthesis:

Beyond its role in carolic acid production, 4-bromobutyryl chloride functions as a versatile intermediate in various organic synthesis endeavors. Its acyl chloride functionality allows it to participate in numerous nucleophilic substitution reactions to introduce a four-carbon chain with a terminal bromine group into the target molecule []. This versatility makes it valuable for the synthesis of diverse organic compounds with potential applications in various fields, including pharmaceuticals and material science.

Additional Research Applications:

While less common, 4-bromobutyryl chloride might find applications in other research areas. Some studies have explored its potential as a labeling agent in protein structure determination []. However, further research is needed to fully establish its efficacy and widespread adoption in this field.

4-Bromobutyryl chloride is an organic compound with the molecular formula and a CAS number of 927-58-2. It is a colorless to pale yellow liquid characterized by its pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group () bonded to a chlorine atom. The presence of the bromine atom at the fourth carbon position of the butyryl group distinguishes it from other acyl chlorides.

4-Bromobutyryl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: Data on the specific toxicity of 4-Bromobutyryl chloride is limited. However, due to the presence of acyl chloride functionality, it is likely to be corrosive and irritating to skin and eyes [].

- Flammability: Information on flammability is not readily available, but it is advisable to handle the compound away from heat and ignition sources.

- Reactivity: 4-Bromobutyryl chloride reacts readily with water, releasing hydrochloric acid (HCl) fumes, which are corrosive and irritating to the respiratory system [].

General Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-Bromobutyryl chloride.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Formation of Carolic Acid: It can react with ethoxymagnesiomalonic ester to synthesize carolic acid, showcasing its utility in organic synthesis .

- Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromobutyric acid and hydrochloric acid, which can be vigorous and exothermic .

4-Bromobutyryl chloride can be synthesized through various methods:

- Bromination of Butyric Acid: This involves the bromination of butyric acid followed by chlorination.

- Reaction of Butyryl Chloride with Bromine: Butyryl chloride can be reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

- Using Thionyl Chloride: Another method involves reacting 4-bromobutyric acid with thionyl chloride, leading to the formation of 4-bromobutyryl chloride .

4-Bromobutyryl chloride serves multiple purposes in chemical synthesis:

- Precursor for Carolic Acid: It is primarily used as a precursor in organic synthesis, particularly for producing carolic acid .

- Intermediate in Pharmaceutical Synthesis: Its reactive nature makes it valuable for synthesizing various pharmaceutical compounds.

- Chemical Reagent: It acts as a reagent in organic reactions requiring acylation.

Recent mechanistic investigations into synthetic pathways involving 4-bromobutyryl chloride have clarified critical aspects of its reactivity in ring-opening bromination, chlorination kinetics, and transition-state dynamics. Advanced computational models and experimental kinetic analyses reveal how substrate stereoelectronic properties and reaction conditions govern intermediate stability and pathway selectivity.

Mechanistic Studies of Key Synthetic Reactions

Ring-Opening Mechanisms in γ-Butyrolactone Bromination

The bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone derivatives proceeds through a Hell–Volhard–Zelinsky-type mechanism. This reaction involves sequential ring-opening and re-cyclization steps mediated by bromine (Br₂) and catalytic phosphorus tribromide (PBr₃).

Reaction Pathway Analysis

Ring-Opening Phase:

- γ-Butyrolactone undergoes nucleophilic attack by Br₂ at the α-carbon, facilitated by PBr₃, which activates the lactone carbonyl group.

- The intermediate bromocarboxylic acid forms after hydrolysis, with regioselectivity dictated by the steric accessibility of the α-position [5].

Recyclization Phase:

- Base-mediated elimination of HBr (using tetraalkylammonium hydroxides) promotes intramolecular cyclization, restoring the lactone ring with a bromine substituent at the α-position [5].

Experimental Evidence

- Kinetic isotopic effect studies confirm that the rate-determining step involves α-hydrogen abstraction during bromine incorporation.

- Two-phase reaction systems (e.g., H₂O/CHCl₃) enhance cyclization efficiency by stabilizing charged intermediates [5].

Table 1: Key Parameters for γ-Butyrolactone Bromination

| Parameter | Value/Observation | Source |

|---|---|---|

| Optimal Br₂ stoichiometry | 2.0 equivalents | [5] |

| PBr₃ loading | 5 mol% | [5] |

| Reaction temperature | 80°C | [5] |

| Yield (α-bromo product) | 76–90% | [5] |

Kinetic Profiling of Sulfuryl Chloride-Assisted Chlorination

The conversion of 4-bromobutyric acid to 4-bromobutyryl chloride via sulfuryl chloride (SOCl₂) follows a dual mechanistic pathway, contingent on the presence of base additives like pyridine.

Mechanistic Divergence

Without Base:

- Proceeds via an Sₙi (internal nucleophilic substitution) mechanism, retaining stereochemistry at the reaction center.

- A chlorosulfite intermediate forms, with intramolecular chloride delivery preserving configuration [6].

With Pyridine:

- Shifts to an Sₙ2 pathway, inducing inversion of configuration.

- Pyridine scavenges HCl, destabilizing the chlorosulfite intermediate and forcing bimolecular nucleophilic attack [6].

Kinetic Data

- Rate constants for the Sₙi pathway are temperature-dependent, with an activation energy (Eₐ) of ~85 kJ/mol.

- Pyridine accelerates the reaction 3-fold by lowering the transition-state energy barrier through intermediate stabilization [6].

Table 2: Comparative Kinetic Parameters for SOCl₂ Pathways

| Condition | Mechanism | Eₐ (kJ/mol) | k (s⁻¹) at 25°C |

|---|---|---|---|

| SOCl₂ alone | Sₙi | 85 | 1.2 × 10⁻³ |

| SOCl₂ + pyridine | Sₙ2 | 72 | 3.6 × 10⁻³ |

Computational Modeling of Transition States (DFT Approaches)

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level provide atomic-resolution insights into the transition states governing 4-bromobutyryl chloride’s reactivity.

Key Computational Findings

Ring-Opening Bromination:

- The transition state for Br₂ attack on γ-butyrolactone exhibits partial positive charge development at the α-carbon (Mulliken charge: +0.32 e).

- PBr₃ coordination reduces the carbonyl oxygen’s electron density, lowering the activation barrier by 15 kJ/mol [5].

SOCl₂-Mediated Chlorination:

- Sₙi and Sₙ2 pathways show distinct transition-state geometries:

- Sₙi: Tetrahedral intermediate with chloride positioned antiperiplanar to the leaving group.

- Sₙ2: Backside attack trajectory with a 180° bond angle between incoming Cl⁻ and departing SO₂ [6].

- Sₙi and Sₙ2 pathways show distinct transition-state geometries:

Table 3: DFT-Calculated Transition-State Properties

| Reaction | Bond Length (Å) | Imaginary Frequency (cm⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Lactone bromination | C-Br: 1.98 | -450 | 92.3 |

| Sₙi chlorination | S-O: 1.46 | -310 | 85.1 |

| Sₙ2 chlorination | C-Cl: 2.12 | -280 | 71.8 |

Purity

XLogP3

Boiling Point

Density

Appearance

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Gelman, F., Lewis, K. & Klibanov, A.M. Drastically lowering the titer of waterborne bacteriophage PRD1 by exposure to immobilized hydrophobic polycations. Biotechnology Letters 26, 1695–1700 (2004).